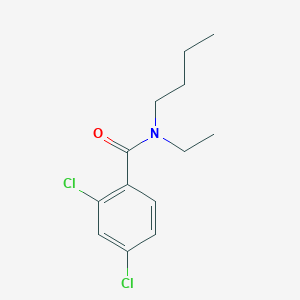
N-butyl-2,4-dichloro-N-ethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-2,4-dichloro-N-ethylbenzamide, commonly known as DEET, is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture and has since become one of the most effective and widely used insect repellents in the world. DEET is used in various forms, including sprays, lotions, and wipes, and is effective against a wide range of insects, including mosquitoes, ticks, and fleas.
作用機序
The exact mechanism of action of DEET is not fully understood. It is believed that DEET works by interfering with the insect's ability to detect human odors, making it difficult for the insect to locate its host. DEET may also interfere with the insect's ability to detect carbon dioxide, which is another cue that insects use to locate their hosts.
Biochemical and Physiological Effects:
DEET has been shown to have a low toxicity in humans. However, some studies have suggested that DEET may have neurotoxic effects in animals. DEET has also been shown to have some effects on the skin, including irritation and allergic reactions.
実験室実験の利点と制限
DEET is a widely used insect repellent and has been extensively studied for its insect repellent properties. It is effective against a wide range of insects and is available in various forms, making it easy to use in lab experiments. However, DEET has some limitations, including its potential neurotoxic effects in animals and its potential for skin irritation and allergic reactions.
将来の方向性
There are several future directions for research on DEET. One area of research is the development of new insect repellents that are more effective and have fewer side effects than DEET. Another area of research is the study of the mechanism of action of DEET, which is not fully understood. Finally, there is a need for more research on the potential environmental impacts of DEET, including its effects on non-target organisms and its persistence in the environment.
合成法
DEET can be synthesized through a two-step process. The first step involves the reaction of ethylbenzene with thionyl chloride to form ethylbenzene sulfonyl chloride. The second step involves the reaction of ethylbenzene sulfonyl chloride with butylamine to form N-butyl-2,4-dichloro-N-ethylbenzamide.
科学的研究の応用
DEET has been extensively studied for its insect repellent properties. It is effective against a wide range of insects, including those that transmit diseases such as malaria, dengue fever, and Zika virus. DEET has also been studied for its potential use in agriculture as a pest control agent.
特性
IUPAC Name |
N-butyl-2,4-dichloro-N-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c1-3-5-8-16(4-2)13(17)11-7-6-10(14)9-12(11)15/h6-7,9H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWIZKAXXHIYCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![dimethyl 2-[(mesitylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4970926.png)
![methyl 1-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4970934.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dichlorobenzamide](/img/structure/B4970942.png)
![1-(3-methoxyphenyl)-4-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B4970949.png)
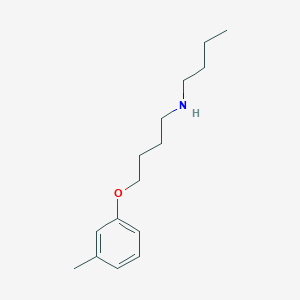
![5-(1-isopropyl-4-piperidinyl)-3-(4-morpholinylcarbonyl)-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4970961.png)
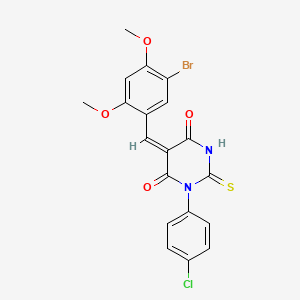
![ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}-2,6-dimethylnicotinate hydrochloride](/img/structure/B4970984.png)
![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B4970986.png)
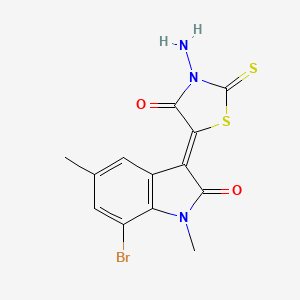
![N-benzyl-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4970995.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4970999.png)
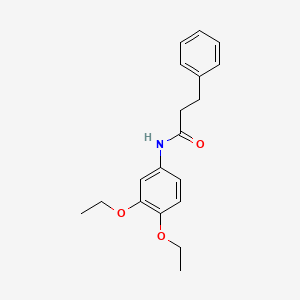
![N-benzyl-5-[(2,5-dimethylphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4971023.png)